molecular formula C19H26N4O4 B5540608 (1R,7S)-3-(2-methoxyethyl)-N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide

(1R,7S)-3-(2-methoxyethyl)-N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide

Cat. No.: B5540608
M. Wt: 374.4 g/mol
InChI Key: GOWIWNSYHLZZOP-QAVIERHMSA-N
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Description

(1R,7S)-3-(2-methoxyethyl)-N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide is a useful research compound. Its molecular formula is C19H26N4O4 and its molecular weight is 374.4 g/mol. The purity is usually 95%.
The exact mass of the compound (3aR*,6S*)-2-(2-methoxyethyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide is 374.19540532 g/mol and the complexity rating of the compound is 641. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research in synthetic chemistry often focuses on the development of novel compounds with potential therapeutic applications. For example, studies on the synthesis of new pyrazole and pyrazolopyrimidine derivatives have been conducted to explore their cytotoxic and anti-inflammatory properties. These efforts aim to create compounds with potential use in cancer therapy and other medical applications (Hassan et al., 2014; Rahmouni et al., 2016). These studies contribute to the understanding of how structural variations in compounds can impact their biological activities and potential therapeutic uses.

Biological Evaluation

The evaluation of novel compounds for biological activity is a critical step in the drug development process. Research on compounds with pyrazole and isoxazole structures, for example, has been conducted to assess their potential as anticancer, anti-inflammatory, and antiviral agents. These studies provide valuable insights into the therapeutic potential of novel synthetic compounds and guide further research and development efforts (Degorce et al., 2016; Cavalier et al., 2001). These investigations are crucial for identifying new therapeutic candidates and understanding their mechanisms of action.

Material Science Applications

Beyond pharmacological applications, research on complex organic compounds also extends to material science, where these compounds can serve as precursors or components in novel materials with unique properties. Studies on the synthesis and structural characterization of new compounds contribute to this field by providing insights into how molecular structures can influence material properties and potential applications (Nadirova et al., 2019).

Properties

IUPAC Name

(1R,7S)-3-(2-methoxyethyl)-N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O4/c1-21(7-5-13-10-20-22(2)11-13)17(24)15-14-4-6-19(27-14)12-23(8-9-26-3)18(25)16(15)19/h4,6,10-11,14-16H,5,7-9,12H2,1-3H3/t14-,15?,16?,19-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWIWNSYHLZZOP-QAVIERHMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCN(C)C(=O)C2C3C=CC4(C2C(=O)N(C4)CCOC)O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)CCN(C)C(=O)C2[C@@H]3C=C[C@]4(C2C(=O)N(C4)CCOC)O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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